molecular formula C18H15FN2O2S B12275184 methyl 3-(2-{[(4-fluorophenyl)methyl]sulfanyl}-1H-imidazol-1-yl)benzoate

methyl 3-(2-{[(4-fluorophenyl)methyl]sulfanyl}-1H-imidazol-1-yl)benzoate

Cat. No.: B12275184
M. Wt: 342.4 g/mol
InChI Key: OITLSPCTCORRMW-UHFFFAOYSA-N
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Description

Methyl 3-(2-{[(4-fluorophenyl)methyl]sulfanyl}-1H-imidazol-1-yl)benzoate is a complex organic compound that features a benzoate ester linked to an imidazole ring, which is further substituted with a 4-fluorophenylmethyl sulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-(2-{[(4-fluorophenyl)methyl]sulfanyl}-1H-imidazol-1-yl)benzoate typically involves multiple steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the reaction of glyoxal, formaldehyde, and ammonia.

    Introduction of the 4-Fluorophenylmethyl Sulfanyl Group: This step involves the nucleophilic substitution of a suitable leaving group (e.g., a halide) on the imidazole ring with a 4-fluorophenylmethyl thiol.

    Esterification: The final step involves the esterification of the benzoic acid derivative with methanol in the presence of an acid catalyst to form the methyl ester.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could involve the use of continuous flow reactors and automated synthesis equipment to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(2-{[(4-fluorophenyl)methyl]sulfanyl}-1H-imidazol-1-yl)benzoate can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Methyl 3-(2-{[(4-fluorophenyl)methyl]sulfanyl}-1H-imidazol-1-yl)benzoate has several applications in scientific research:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting bacterial infections or cancer.

    Biological Studies: The compound can be used to study the interactions of imidazole derivatives with biological targets such as enzymes and receptors.

    Industrial Applications: It can serve as an intermediate in the synthesis of more complex molecules used in pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of methyl 3-(2-{[(4-fluorophenyl)methyl]sulfanyl}-1H-imidazol-1-yl)benzoate involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions in enzymes, potentially inhibiting their activity. The fluorophenyl group can enhance binding affinity through hydrophobic interactions, while the sulfanyl group can participate in redox reactions, affecting the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

    Imidazole Derivatives: Compounds such as metronidazole and tinidazole, which also contain the imidazole ring, are used as antimicrobial agents.

    Fluorophenyl Compounds: Fluoxetine and fluticasone, which contain the fluorophenyl group, are used in the treatment of depression and asthma, respectively.

Uniqueness

Methyl 3-(2-{[(4-fluorophenyl)methyl]sulfanyl}-1H-imidazol-1-yl)benzoate is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of the sulfanyl group linked to the imidazole ring and the fluorophenyl group enhances its potential as a versatile scaffold for drug development.

Properties

Molecular Formula

C18H15FN2O2S

Molecular Weight

342.4 g/mol

IUPAC Name

methyl 3-[2-[(4-fluorophenyl)methylsulfanyl]imidazol-1-yl]benzoate

InChI

InChI=1S/C18H15FN2O2S/c1-23-17(22)14-3-2-4-16(11-14)21-10-9-20-18(21)24-12-13-5-7-15(19)8-6-13/h2-11H,12H2,1H3

InChI Key

OITLSPCTCORRMW-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=CC=C1)N2C=CN=C2SCC3=CC=C(C=C3)F

Origin of Product

United States

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